molecular formula C5H4F3N3 B1602914 2,5,6-Trifluoropyridine-3,4-diamine CAS No. 6256-96-8

2,5,6-Trifluoropyridine-3,4-diamine

Cat. No.: B1602914
CAS No.: 6256-96-8
M. Wt: 163.1 g/mol
InChI Key: PSSDKUXPKXRMRV-UHFFFAOYSA-N
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Description

2,5,6-Trifluoropyridine-3,4-diamine is a fluorinated pyridine derivative with the molecular formula C5H4F3N3. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of fluorine atoms on the pyridine ring. Fluorinated compounds often exhibit enhanced stability, bioavailability, and metabolic resistance, making them valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 2,5,6-Trifluoropyridine-3,4-diamine typically involves the nucleophilic substitution of fluorine atoms on a pyridine ring. One common method includes the reaction of pentafluoropyridine with ammonia or amines under controlled conditions. The reaction conditions often require the presence of a strong base and a suitable solvent to facilitate the substitution process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2,5,6-Trifluoropyridine-3,4-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases (e.g., sodium hydride), nucleophiles (e.g., amines), and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific nucleophile and reaction conditions employed.

Mechanism of Action

The mechanism of action of 2,5,6-Trifluoropyridine-3,4-diamine is primarily influenced by its ability to interact with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

2,5,6-Trifluoropyridine-3,4-diamine can be compared with other fluorinated pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2,5,6-trifluoropyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3/c6-1-2(9)3(10)5(8)11-4(1)7/h10H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSDKUXPKXRMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1F)F)F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631350
Record name 2,5,6-Trifluoropyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6256-96-8
Record name 2,5,6-Trifluoropyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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